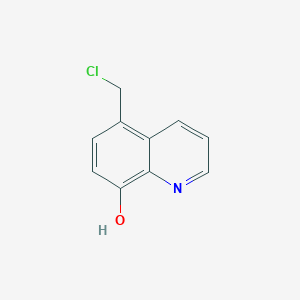

5-(Chloromethyl)quinolin-8-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOBHUWKRDXZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906080 | |

| Record name | 5-(Chloromethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-45-6, 10136-57-9 | |

| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Chloromethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloromethyl Quinolin 8 Ol

Established Synthetic Routes for 5-(Chloromethyl)quinolin-8-ol

The primary and most well-documented method for synthesizing this compound is through the chloromethylation of 8-hydroxyquinoline (B1678124). nih.govpreprints.org This electrophilic substitution reaction introduces a chloromethyl group onto the quinoline (B57606) ring, primarily at the 5-position due to the directing effects of the hydroxyl group.

Chloromethylation of 8-Hydroxyquinoline and Related Derivatives

The classical approach to the chloromethylation of 8-hydroxyquinoline involves its reaction with formaldehyde (B43269) and concentrated hydrochloric acid. jmaterenvironsci.comnih.gov This method, often referred to as the Burckhalter reaction, is a type of Mannich reaction. nih.gov The reaction proceeds by treating a mixture of 8-quinolinol in concentrated hydrochloric acid with formaldehyde. nih.gov Hydrogen chloride gas is then passed through the cooled mixture. nih.govmdpi.com The resulting product, this compound hydrochloride, precipitates as a yellow solid and can be collected by filtration. nih.govnih.gov

Similarly, derivatives of 8-hydroxyquinoline can undergo chloromethylation. For instance, 2-methyl-8-hydroxyquinoline can be dissolved in concentrated hydrochloric acid and reacted with formaldehyde while being treated with hydrogen chloride gas at low temperatures to yield 2-methyl-5-chloromethyl-8-hydroxyquinoline. mdpi.com Another example involves the chloromethylation of 2-chloroquinolin-8-ol (B1361850) using concentrated HCl, formaldehyde, and zinc chloride to produce 2-chloro-5-(chloromethyl)quinolin-8-ol hydrochloride. nih.gov

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Formaldehyde, Concentrated HCl, Hydrogen Chloride Gas | This compound hydrochloride | jmaterenvironsci.comnih.govnih.gov |

| 2-Methyl-8-hydroxyquinoline | Formaldehyde, Concentrated HCl, Hydrogen Chloride Gas | 2-Methyl-5-chloromethyl-8-hydroxyquinoline | mdpi.com |

| 2-Chloroquinolin-8-ol | Formaldehyde, Concentrated HCl, ZnCl2 | 2-Chloro-5-(chloromethyl)quinolin-8-ol hydrochloride | nih.gov |

| 2-Bromoquinolin-8-yl acetate (B1210297) | Concentrated HCl, ZnCl2 | 2-Bromo-5-(chloromethyl)quinolin-8-ol hydrochloride | nih.gov |

Modified Synthetic Approaches and Optimization Strategies

Modifications to the standard chloromethylation procedure have been explored to improve yield and purity. One such modification involves using 1,4-bichloromethoxy-butane (BCMB) as the chloromethylation reagent for 8-hydroxyquinoline to first prepare 5-chloromethyl-8-hydroxyquinoline (CHQ). researchgate.net Another approach describes the use of zinc chloride as a catalyst in the reaction of 8-quinolinol with concentrated hydrochloric acid and formaldehyde, which is stirred for an extended period to achieve the desired product. nih.gov

A Chinese patent details a method where 8-hydroxyquinoline is reacted with concentrated hydrochloric acid, a 36-38% formalin solution, and hydrogen chloride gas. google.com The resulting chloromethylated 8-hydroxyquinoline is then used in subsequent reactions. google.com Optimization strategies can also involve careful control of reaction temperature and the use of specific solvents to enhance the reaction's efficiency and selectivity.

Derivatization Reactions of the Chloromethyl Moiety

The chloromethyl group at the 5-position of the quinoline ring is a versatile functional handle that readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of 8-hydroxyquinoline derivatives.

Nucleophilic Substitution Reactions with Various Reagents

The chlorine atom in this compound is a good leaving group, making the benzylic carbon susceptible to attack by various nucleophiles. These reactions are typically carried out in the presence of a base to neutralize the HCl formed during the reaction.

A common derivatization involves the reaction of this compound hydrochloride with primary or secondary amines to form aminoalkyl derivatives. For example, reaction with various piperazine (B1678402) derivatives in the presence of triethylamine (B128534) in a solvent like dimethyl sulfoxide (B87167) (DMSO) yields the corresponding 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives. jmaterenvironsci.comresearchgate.net Similarly, reaction with piperidine (B6355638) in chloroform (B151607) leads to the formation of 5-(piperidin-1-ylmethyl)quinolin-8-ol. The reaction with morpholine (B109124) in THF under reflux also produces the corresponding aminoalkyl derivative. nih.gov The synthesis of 5,5',5''-(nitrilotris(methylene))-tris-(quinolin-8-ol) is achieved by reacting 5-chloromethyl-8-quinolinol with 5-aminomethyl-8-hydroxyquinoline in the presence of sodium bicarbonate. jmaterenvironsci.com

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Substituted Piperazines | Triethylamine, DMSO, 80°C | 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives | jmaterenvironsci.comresearchgate.net |

| Piperidine | CHCl3, Room Temperature | 5-(Piperidin-1-ylmethyl)quinolin-8-ol | |

| Morpholine | THF, Reflux | 5-(Morpholinomethyl)quinolin-8-ol | nih.gov |

| 5-Aminomethyl-8-hydroxyquinoline | NaHCO3, Acetone (B3395972), Reflux | 5,5',5''-(Nitrilotris(methylene))-tris-(quinolin-8-ol) | jmaterenvironsci.com |

| 1H-imidazole | Paraformaldehyde, EtOH, Reflux | 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol | nih.gov |

The synthesis of 5-(azidomethyl)quinolin-8-ol (B3033225) is achieved through a nucleophilic substitution reaction between this compound hydrochloride and sodium azide (B81097). scispace.com This reaction is typically carried out in a solvent such as acetone under reflux conditions for an extended period. scispace.com The azide functional group can then be used in further "click chemistry" applications.

| Starting Material | Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| This compound hydrochloride | Sodium Azide (NaN3) | Acetone, Reflux, 24h | 5-(Azidomethyl)quinolin-8-ol | scispace.com |

Formation of Thiomethyl Derivatives

The chloromethyl group in this compound is susceptible to nucleophilic substitution, enabling the introduction of sulfur-containing moieties. For instance, reaction with sodium azide can yield 5-azidomethyl-8-hydroxyquinoline, which can then be transformed into 5-isothiocyanatomethyl-8-hydroxyquinoline using carbon disulfide and triphenylphosphine. jmaterenvironsci.com This isothiocyanate derivative serves as a versatile intermediate for the synthesis of various thiourea (B124793) derivatives by reacting with different amines. jmaterenvironsci.com

Another approach involves the direct reaction of this compound with thiols or their corresponding salts. For example, it has been shown to react with 1H-benzimidazol-2-thiol to form 5-(((1H-benzimidazol-2-yl)thio)methyl)quinolin-8-ol. researchgate.net These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack of the sulfur atom on the chloromethyl group.

Reactions with Heterocyclic Compounds

The electrophilic nature of the chloromethyl group makes this compound a valuable reagent for the N-alkylation of various heterocyclic compounds. This has been demonstrated in the synthesis of novel compounds by reacting it with secondary amines within heterocyclic structures. For example, condensation reactions with piperazine derivatives in the presence of a base like triethylamine lead to the formation of 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives. jmaterenvironsci.com Similarly, it can be reacted with other nitrogen-containing heterocycles such as 3-(thiazol-2-ylimino)indolin-2-one and 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) to yield more complex structures. sphinxsai.comresearchgate.net

The reaction conditions for these transformations often involve heating the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF), in the presence of a base to neutralize the hydrochloric acid generated during the reaction. jmaterenvironsci.comsphinxsai.com

Etherification and Esterification Reactions

The hydroxyl group at the C-8 position of this compound allows for etherification and esterification reactions, further expanding its synthetic utility.

Etherification: The phenolic hydroxyl group can be converted into an ether by reacting with alkyl halides or other electrophiles in the presence of a base. For instance, O-alkylation with 1,3-diazidopropan-2-ol has been reported. jmaterenvironsci.com The presence of the benzyloxy functional group can be introduced by reacting this compound with benzyl (B1604629) chloride. evitachem.com

Esterification: The hydroxyl group can also be acylated to form esters. Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, has been successfully employed for the O-acylation of the related 5-chloro-8-hydroxyquinoline (B194070) with various carboxylic acids. asianpubs.orgresearchgate.net This method provides a mild and efficient route to synthesize quinolin-8-yl esters. asianpubs.orgresearchgate.net

Exploration of Other Functional Group Transformations

Beyond the primary reactions of the chloromethyl and hydroxyl groups, other functional group transformations have been explored. The chloromethyl group can be converted to an azidomethyl group by reaction with sodium azide. jmaterenvironsci.com This azido (B1232118) derivative can then be further functionalized. For example, it can be transformed into an isothiocyanate. jmaterenvironsci.com Additionally, the chloromethyl group can be involved in the formation of more complex structures through reactions with other bifunctional molecules. jmaterenvironsci.com

The quinoline ring itself can also undergo transformations. For instance, the synthesis of poly(5-hydroxyquinoline) has been achieved through the oxidative polymerization of 5-hydroxyquinoline. researchgate.net

Regioselectivity in Quinoline Functionalization

The functionalization of the quinoline ring system is highly dependent on the directing effects of the existing substituents. In 8-substituted quinolines, the position of further substitution is influenced by the nature of the substituent at the C-8 position.

For 8-aminoquinoline (B160924) derivatives, electrophilic substitution, such as halogenation, often occurs at the C-5 and C-7 positions. nih.gov However, metal-free, regioselective C-5 halogenation of a broad range of 8-substituted quinolines has been achieved using trihaloisocyanuric acids as the halogen source. nih.govrsc.org This method demonstrates high regioselectivity for the C-5 position, even with various substituents at C-8. nih.gov

In the case of 8-hydroxyquinoline, electrophilic substitution typically occurs at the 5- and 7-positions due to the activating effect of the hydroxyl group. The Mannich reaction, for example, which involves the aminoalkylation of an active hydrogen, proceeds at the C-7 position of 8-hydroxyquinoline. acs.org However, the chloromethylation of 8-hydroxyquinoline with formaldehyde and hydrochloric acid leads to the formation of this compound, indicating a preference for substitution at the C-5 position under these conditions. nih.gov The regioselectivity can also be influenced by the reaction conditions and the nature of the electrophile. For instance, the electrolytic difluorination of quinolines using HF:pyridine has been shown to be highly regioselective for the 5,8-positions. core.ac.uk

Coordination Chemistry of 5 Chloromethyl Quinolin 8 Ol and Its Derivatives

Ligand Properties of 5-(Chloromethyl)quinolin-8-ol

This compound, often used in its hydrochloride salt form, is a derivative of 8-hydroxyquinoline (B1678124) (also known as oxine). elixirpublishers.comresearchgate.net The core structure of 8-hydroxyquinoline provides a bidentate chelating site through its phenolic hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. elixirpublishers.comresearchgate.net This arrangement allows for the formation of stable five-membered chelate rings with a wide range of metal ions. The deprotonation of the hydroxyl group facilitates coordination with the metal ion. researchgate.net

The key feature of this compound is the reactive chloromethyl group at the 5-position. researchgate.netresearchgate.net This functional group serves as a handle for further chemical modifications, allowing for the synthesis of a vast array of derivative ligands. researchgate.netresearchgate.netisca.me Through nucleophilic substitution reactions, the chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce new functional moieties. researchgate.netisca.me This versatility enables the design of ligands with tailored properties, such as enhanced solubility, specific metal ion selectivity, or the introduction of additional coordination sites.

For instance, condensation reactions with amines like N,N-diphenylamine or morpholine (B109124) lead to the formation of new multidentate ligands. elixirpublishers.comimjst.org Similarly, reaction with other complex organic molecules can create sophisticated ligands with specific functionalities. researchgate.netcore.ac.uk The electronic properties of the 8-hydroxyquinoline core can also be modulated by the substituent at the 5-position, which in turn influences the stability and properties of the resulting metal complexes.

Formation of Metal Chelates and Complexes

The bidentate nature of the 8-hydroxyquinoline scaffold in this compound and its derivatives facilitates the formation of stable metal chelates with a variety of metal ions. researchgate.netresearchgate.netisca.me The formation of these complexes typically involves the deprotonation of the phenolic hydroxyl group and the coordination of the resulting oxygen anion and the quinoline nitrogen atom to the metal center. researchgate.netresearchgate.net

Transition Metal Complexes

This compound and its derivatives readily form complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.netisca.mecore.ac.uk The synthesis of these complexes is often achieved by reacting the ligand with a corresponding metal salt, such as an acetate (B1210297) or chloride, in a suitable solvent. elixirpublishers.comcore.ac.uk The stoichiometry of the resulting complexes is commonly found to be 1:2 (metal:ligand), particularly with divalent metal ions. elixirpublishers.comresearchgate.net

For example, novel bis(oxine) bidentate ligands derived from this compound have been used to prepare coordination polymers with Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). core.ac.uk The resulting complexes often exhibit distinct colors and magnetic properties, which are dependent on the specific metal ion and the coordination environment. isca.meresearchgate.net Spectroscopic techniques such as IR and reflectance spectroscopy are instrumental in characterizing these complexes and confirming the coordination of the ligand to the metal ion. researchgate.netisca.me

The table below summarizes some of the transition metal complexes formed with derivatives of this compound.

| Metal Ion | Derivative Ligand | Complex Stoichiometry (M:L) | Reference |

| Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | 5-[(benzyloxy) methyl] quinolin-8-ol | 1:2 | isca.me |

| Zn(II), Cu(II), Ni(II), Co(II), Mn(II) | N,N'-di(8-hydroxyquinolinolyl-5-methyl)-N,N'-diethyl-1,3-propane diamine | Not specified | core.ac.uk |

| Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II) | 5-((N,N-diphenylamino)methyl)-8-hydroxyquinoline | 1:2 | elixirpublishers.com |

| Cu(II), Ni(II), Co(III), Mn(II), Zn(II) | 5-(4-chlorophenyl-(1,3,4)thiadiazol-2-ylamino methylene)-8-quinolinol | Not specified | researchgate.net |

| Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II) | 5-(N-morpholinomethyl)-8-hydroxyquinoline | 1:2 | imjst.org |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | 1-((8-hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one | Not specified | researchgate.net |

Lanthanide Metal Complexes

While the coordination chemistry of this compound derivatives with transition metals is well-documented, their interaction with lanthanide metals is also an area of interest, particularly for the development of luminescent materials. 8-Hydroxyquinoline and its derivatives are known to form stable complexes with lanthanide ions. researchgate.net The strong bidentate character of the deprotonated 8-hydroxyquinoline allows for the formation of stable hexa- or tetra-coordinated complexes with a broad range of lanthanide cations. researchgate.net The organic ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This property is crucial for the design of luminescent probes and materials.

Structural Analysis of Coordination Compounds

The structures of coordination compounds derived from this compound and its derivatives are typically elucidated using a combination of spectroscopic and analytical techniques. Elemental analysis helps to determine the empirical formula and the metal-to-ligand ratio in the complex. elixirpublishers.comisca.me

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The disappearance or shift of the broad band corresponding to the phenolic -OH group upon complexation is a key indicator of chelate formation. elixirpublishers.comimjst.org Additionally, the appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

Magnetic susceptibility measurements and electronic spectral studies are also employed to determine the geometry of the metal complexes. researchgate.netisca.meresearchgate.net For example, the magnetic moments of transition metal complexes can distinguish between high-spin and low-spin configurations and provide insights into the electronic structure of the metal ion. isca.me

Applications of Metal Complexes in Catalysis

Metal complexes derived from quinoline-based ligands have shown promise as catalysts in various organic transformations. nih.gov While the direct catalytic applications of this compound complexes are not extensively reported, related structures demonstrate the potential of this class of compounds.

For example, a cobalt(II) complex containing a 5-chloroquinolin-8-ol ligand, a close analogue, has been investigated as a catalyst for olefin oligomerization. nih.gov This complex, bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), after activation with modified methylaluminoxane (B55162) (MMAO-12), was found to catalyze the oligomerization of norbornene and 2-chloro-2-propen-1-ol (B1199897). nih.gov The catalytic activity was moderate for norbornene oligomerization and low for 2-chloro-2-propen-1-ol oligomerization. nih.gov This suggests that tuning the electronic and steric properties of the quinoline ligand, which can be achieved through derivatization of the 5-(chloromethyl) group, could lead to the development of more active and selective catalysts.

The design of coordination polymers using bis(bidentate) ligands derived from this compound also opens up possibilities for heterogeneous catalysis. core.ac.uk These polymeric materials could offer advantages in terms of catalyst recovery and reuse.

Role in Luminescent Materials and Chemosensors

8-Hydroxyquinoline and its derivatives are renowned for their fluorescent properties and their ability to form luminescent metal complexes. researchgate.net This has led to their extensive use in the development of luminescent materials, particularly for organic light-emitting diodes (OLEDs), and as chemosensors for the detection of metal ions. researchgate.netresearchgate.net

The fluorescence of 8-hydroxyquinoline derivatives is often quenched in the free ligand form but can be significantly enhanced upon complexation with certain metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net This "on-off" switching behavior is the basis for their use as fluorescent chemosensors. The quenching in the free ligand can be attributed to processes like photo-induced electron transfer (PET) and photo-induced proton transfer. researchgate.net Upon metal binding, these non-radiative decay pathways are often blocked, leading to an increase in fluorescence emission. researchgate.net

Derivatives of this compound have been incorporated into various molecular frameworks to create fluorescent probes. For example, a novel multifunctional fluorescent molecule was synthesized by linking benzimidazole (B57391) and 8-hydroxyquinoline moieties, which involved reacting (piperazin-1-yl)-1H-benzo[d]imidazole with this compound. researchgate.net These derivatives can exhibit high selectivity and sensitivity towards specific metal ions, such as Al³⁺. researchgate.net

Computational Chemistry and Theoretical Studies of 5 Chloromethyl Quinolin 8 Ol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of molecules like 5-(Chloromethyl)quinolin-8-ol. jmaterenvironsci.comresearchgate.net These calculations are pivotal for understanding the molecule's reactivity and behavior at a subatomic level. jmaterenvironsci.com DFT methods, such as those combining the B3LYP exchange-correlation functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, are commonly employed to optimize molecular geometries and compute various electronic parameters. jmaterenvironsci.comnih.govsemanticscholar.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound hydrochloride (QIN1), quantum chemical calculations have been performed to determine these electronic properties. researchgate.net The distribution of the HOMO is often located on the quinoline (B57606) ring system, indicating it as the primary site for electron donation, while the LUMO is distributed across the molecule, highlighting areas susceptible to nucleophilic attack. jmaterenvironsci.com In derivatives synthesized from this compound, the HOMO and LUMO densities are spread across the molecular structure, suggesting numerous sites for potential interaction. physchemres.org A lower energy gap is associated with higher reactivity, which can be a desirable trait for applications like corrosion inhibition or drug design. nih.govresearchgate.net

Table 1: Quantum Chemical Properties of this compound Hydrochloride (QIN1)

This table presents theoretical electronic properties calculated to understand the molecule's reactivity and adsorption characteristics.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.89 |

| ELUMO (eV) | -1.54 |

| Energy Gap (ΔE) (eV) | 5.35 |

Data sourced from ResearchGate. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from quantum chemical calculations that illustrate the charge distribution within a molecule. These maps reveal the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. In MEP analysis of quinoline derivatives, regions of negative potential (typically colored red) are concentrated around electronegative atoms like nitrogen and oxygen, indicating them as sites prone to electrophilic attack and coordination with metal ions. jmaterenvironsci.comnih.gov Conversely, positive potential regions (colored blue) are usually found around hydrogen atoms, particularly the hydroxyl (OH) group, identifying them as sites for nucleophilic attack. nih.gov The MEP analysis for derivatives of this compound confirms that the nitrogen and oxygen atoms represent a significant excess of negative charge, marking them as the primary coordinating sites of the molecule. jmaterenvironsci.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). researchgate.net This method is instrumental in drug discovery and for elucidating the mechanisms of biological activity.

Molecular docking studies on derivatives of this compound have been conducted to explore their binding modes within the active sites of biological targets. For instance, a derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1), was docked against SARS-CoV-2 protein receptors. nih.govresearchgate.net The simulations revealed significant binding interactions, including hydrogen bonds with key amino acid residues like SER128 and ALA129. nih.gov In addition to hydrogen bonding, other non-covalent interactions such as van der Waals forces, π-π stacking, and π-alkyl interactions contribute to the stability of the ligand-receptor complex. nih.gov The binding affinity, often expressed as a negative Gibbs free energy (ΔG) value in kcal/mol, indicates the strength of the interaction; a more negative value suggests a more stable binding. uobaghdad.edu.iq

Table 2: Molecular Docking Interactions of a this compound Derivative (DD1) with SARS-CoV-2 Receptor 6WCF

This table details the binding energy and specific molecular interactions identified through docking simulations, suggesting potential antiviral activity.

| Parameter | Finding |

|---|---|

| Binding Energy | -6.2 kcal/mol |

| Hydrogen Bond Interactions | Binds with ALA129-N5 (2.35 Å) and SER128-N6 (2.70 Å) |

| Other Interactions | Van der Waals, Carbon-Hydrogen bond, π-π T-shaped, π-Alkyl |

Data sourced from PubMed Central. nih.gov

By identifying potent ligand-receptor binding, molecular docking simulations serve as a predictive tool for a compound's potential biological activity. The strong binding affinity and specific interactions observed for the derivative of this compound with SARS-CoV-2 receptors led researchers to consider it a potential agent against COVID-19. nih.govresearchgate.net Similarly, docking studies of other quinoline-based compounds have predicted potential antibacterial activity by showing strong binding to bacterial proteins like Gyrase B and cysteine protease Spe B. uobaghdad.edu.iq Other research has used docking to suggest that related compounds may act against cancer by binding to targets such as DNA topoisomerase II. These theoretical predictions are crucial for prioritizing compounds for further in vitro and in vivo testing. mdpi.com

Molecular Dynamics Simulations

While DFT and docking provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their complexes over time. MD simulations are used to study the physical movements of atoms and molecules, providing a more realistic representation of their behavior in a biological system. researchgate.net

For derivatives of this compound, MD simulations have been employed to complement experimental and DFT findings, particularly in the field of materials science. researchgate.net For example, MD simulations have been used to study the adsorption of related quinoline analogs on metal surfaces, such as iron, to understand their mechanism as corrosion inhibitors. researchgate.net These simulations can determine parameters like binding energy, which indicates the strength of adsorption. A high binding energy suggests a strong and stable chemisorption process, where the inhibitor forms a protective layer on the metal surface. researchgate.net The results from MD simulations often show good agreement with experimental data, confirming the adsorption behavior and inhibitory mechanism of these compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, have been instrumental in optimizing the therapeutic potential of this class of compounds. These investigations have revealed key structural features that govern the efficacy and selectivity of this compound analogs in various biological contexts, including their roles as antibacterial agents, dopamine (B1211576) receptor agonists, and enzyme inhibitors.

A significant body of research has focused on the impact of substituents at the C5 position of the quinolin-8-ol scaffold. preprints.org The chloromethyl group at this position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups. The nature of the substituent at C5 has been shown to be crucial for antibacterial activity, with both the size and electronic properties of the group playing a significant role. preprints.orgnih.gov For instance, while the parent 8-hydroxyquinoline (B1678124) is active, smaller, lipophilic, and electron-withdrawing groups at the 5-position can maintain or enhance this activity. nih.gov

Furthermore, SAR studies have been pivotal in the development of 8-hydroxyquinoline derivatives as dopamine D2/D3 receptor agonists. nih.gov Modifications to the 5-position, often involving the replacement of the chloromethyl group with larger moieties containing piperazine (B1678402) rings, have been shown to be well-tolerated by these receptors, leading to high-affinity binding and potent agonist activity. nih.gov These studies underscore the importance of the quinolin-8-ol core as a scaffold for developing multi-target ligands, with the 8-hydroxy group also contributing to properties like iron chelation. nih.gov

The following data tables summarize key findings from various SAR studies on derivatives of this compound, illustrating the influence of structural modifications on their biological activities.

Table 1: Antibacterial Activity of 5-Substituted 8-Hydroxyquinoline Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of various 8-hydroxyquinoline derivatives against different bacterial strains. The data highlights the importance of the substituent at the C5 position for antibacterial potency.

| Compound/Derivative | Substituent at C5 | Bacterial Strain | MIC (mg/L) | Reference |

| 8-Hydroxyquinoline-5-carbaldehyde | -CHO | Multiple strains | 1-32 | preprints.org |

| This compound HCl | -CH₂Cl | Multiple strains | Flat effect | preprints.org |

| 5-Amino-8-hydroxyquinoline dihydrochloride | -NH₂ | Multiple strains | Flat effect | preprints.org |

| Lithium 8-quinolinolate | - | S. aureus, E. faecium, etc. | 8-256 | preprints.org |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Ciprofloxacin moiety | Gram-positive & Gram-negative | 4-16 µg/mL | mdpi.com |

Note: "Flat effect" indicates consistent activity across all tested bacterial strains.

Table 2: Dopamine D2/D3 Receptor Binding and Functional Activity of 8-Hydroxyquinoline Derivatives

This table showcases the binding affinities (Ki) and functional potencies (EC50) of 8-hydroxyquinoline derivatives at dopamine D2 and D3 receptors. These compounds often feature complex substituents at the C5 position, replacing the chloromethyl group.

| Compound | Modification from Parent Structure | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2 EC50 (nM) | D3 EC50 (nM) | Reference |

| (+)-19a | Complex piperazinyl-ethyl-aminotetralin substituent | 15.9 | 0.81 | - | 0.74 | nih.gov |

| (-)-19b | Enantiomer of a related derivative with a similar complex substituent | 3.75 | 1.28 | 4.51 | 1.58 | nih.gov |

Table 3: Enzyme Inhibition by 8-Hydroxyquinoline Derivatives

This table details the inhibitory activity (IC50) of 8-hydroxyquinoline derivatives against various enzymes. The data illustrates how structural variations influence their potential as enzyme inhibitors.

| Compound Series | Enzyme Target | Key Structural Features | IC50 Range | Reference |

| 8-Hydroxyquinoline hydrazones | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Hydrazone linkage at C2 | 8.80 - 26.50 µM | mdpi.com |

| 5-Substituted 8-hydroxyquinolines | Dental plaque forming enzymes (S. mutans) | Various small substituents at C5 | Varies with substituent properties | nih.gov |

| 8-Hydroxyquinoline-derived Mannich bases | Metalloenzymes | Mannich base at R7, chloro at R5 | Dependent on pKa and metal chelation | nih.gov |

Applications in Medicinal Chemistry

Antimicrobial Activity

5-(Chloromethyl)quinolin-8-ol and its derivatives have shown considerable efficacy against a variety of microbial pathogens, including bacteria, fungi, and protozoa. nih.govresearchgate.netresearchgate.netnih.gov The core 8-hydroxyquinoline (B1678124) structure is a well-established pharmacophore known for its antimicrobial properties, which are often enhanced by substitutions at various positions on the quinoline (B57606) ring. researchgate.netresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netjmaterenvironsci.com In vitro studies using the disc diffusion method have shown that certain synthesized derivatives exhibit very good antibacterial activity, in some cases comparable or superior to standard antibiotics like penicillin G. researchgate.netjmaterenvironsci.com For instance, a series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, synthesized from this compound, were found to be highly active against various bacterial cultures. researchgate.netjmaterenvironsci.com Another study highlighted that 5-alkoxymethyl-8-hydroxyquinoline, 5-alkyaminomethyl-8-hydroxyquinoline, and 5-alkylthiomethyl-8-hydroxyquinoline derivatives, also synthesized from this compound, showed significant antibacterial activity. researchgate.net

Table 1: Antibacterial Activity of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| CPMQ | Gram-positive & Gram-negative | High Activity |

| Derivative 1 | Gram-positive & Gram-negative | Very Good |

| Derivative 2 | Gram-positive & Gram-negative | Very Good |

| Derivative 3 | Gram-positive & Gram-negative | Very Good |

| BPMQ | Gram-positive & Gram-negative | Low Activity |

| Penicillin G (Standard) | Gram-positive & Gram-negative | Standard Reference |

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. nih.govisca.meresearchgate.net Metal chelates of ligands derived from this compound have shown to be effective antifungal agents. isca.meresearchgate.net For example, transition metal chelates of 5-[(benzyloxy) methyl] quinolin-8-ol, which is synthesized from 5-Chloromethyl-8-quinolinol, exhibited good activity against various fungal strains, often surpassing the activity of the parent compound. isca.me Similarly, metal chelates of 5-[4-Chloro phenyl(1, 3, 4)thiadiazol-2-ylamino methylene]-8-hydroxyquinoline, also derived from 5-Chloromethyl-8-quinolinol, were found to be potent antifungal agents. researchgate.net

Antiprotozoal Activity

While direct studies on the antiprotozoal activity of this compound are limited, the broader class of 8-hydroxyquinolines has a known history of use against protozoal infections. nih.gov For instance, bihalogenated 8-hydroxyquinolines have been utilized for treating intestinal infections caused by amoebas. nih.gov The synthesis of novel ligands by reacting 5-chloromethyl-8-hydroxyquinoline with drugs like metronidazole, a potent antiprotozoal agent, suggests a strategy to develop new compounds with potential antiprotozoal activity. researchgate.net

Proposed Mechanisms of Antimicrobial Action

The primary proposed mechanism for the antimicrobial action of 8-hydroxyquinoline derivatives, including this compound, is their ability to chelate metal ions. nih.govnih.gov This chelation can deprive microbes of essential metal ions necessary for their growth and enzymatic activities. nih.gov For example, iron chelation is a proposed mechanism for the antituberculosis activity of cloxyquin (5-chloroquinolin-8-ol). nih.gov Furthermore, the metal complexes of these compounds, rather than the free ligands, may be the active antibacterial agents. nih.gov Other proposed mechanisms include the inhibition of RNA-dependent DNA polymerase and RNA synthesis through the chelation of metal ions like copper, manganese, magnesium, and zinc. nih.gov Some derivatives are also thought to cause cell wall damage.

Anticancer Potential

In addition to its antimicrobial properties, this compound and its derivatives have emerged as promising candidates in the search for new anticancer agents. nih.govresearchgate.net The quinoline scaffold is a key feature in several compounds with demonstrated antitumor activity. researchgate.net

In Vitro Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound have exhibited significant in vitro cytotoxicity against various cancer cell lines. For instance, bis-8-hydroxyquinoline substituted benzylamines, synthesized using a methodology involving 5-(Chloromethyl)quinoline, have shown potent antitumor activity against the KB3 cell line. researchgate.net Two such compounds, JLK 1472 and JLK 1486, displayed particularly high potency with CC50 values of 2.6 and 1.3 nM, respectively. researchgate.net Furthermore, studies on 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives have also indicated their potential as anticancer agents. researchgate.net Research has also shown that certain derivatives can reduce the viability of various human cancer cell lines in a concentration-dependent manner, with IC50 values in the low micromolar range. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | CC50 Value |

| JLK 1472 | KB3 | 2.6 nM |

| JLK 1486 | KB3 | 1.3 nM |

Note: Data from a study on bis-8-hydroxyquinoline substituted benzylamines. researchgate.net

Inhibitory Effects on Specific Biological Targets (e.g., Enzymes, DNA Repair)

Derivatives of this compound have been investigated for their ability to inhibit specific biological targets, including enzymes and pathways involved in DNA repair. Quinoline-based compounds are recognized for their capacity to interfere with enzymes that act on DNA. nih.gov

Studies have shown that certain quinoline analogs can inhibit DNA methyltransferases, such as human DNMT1. nih.gov This inhibition is significant as DNA methylation is a key epigenetic process, and its disruption can be a therapeutic strategy. The mechanism for some quinoline compounds involves intercalation into the DNA minor groove, which alters the DNA conformation and prevents the enzyme's catalytic action. nih.gov Beyond DNA methyltransferases, some quinoline-based analogs also show inhibitory activity against other enzymes involved in DNA maintenance, including polymerases and base excision repair glycosylases. nih.gov

Furthermore, derivatives synthesized from this compound hydrochloride have been designed to target specific G protein-coupled receptors. For instance, 5-((4-arylpiperazin-1-yl)methyl)quinolin-8-ol derivatives have been synthesized and evaluated for their effects on dopamine (B1211576) D2 and D3 receptors, demonstrating the versatility of this scaffold in creating targeted inhibitors. acs.org

Table 1: Inhibitory Effects of this compound Derivatives on Biological Targets

| Derivative Class | Target | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-based analogs | DNA Methyltransferases (e.g., DNMT1) | Inhibition through mechanisms like DNA intercalation | nih.gov |

| Quinoline-based analogs | DNA Polymerases, Base Excision Repair Glycosylases | Inhibition of enzymatic activity | nih.gov |

| 5-((4-arylpiperazin-1-yl)methyl)quinolin-8-ol | Dopamine D2 and D3 receptors | Receptor binding and modulation | acs.org |

Antiviral Activity

The quinolin-8-ol scaffold, from which this compound is derived, is known to be a component of compounds with a broad spectrum of pharmacological activities, including antiviral effects. researchgate.netnih.gov Derivatives of 8-hydroxyquinoline have been reported to possess activity against a range of viruses, making this chemical family a point of interest for antiviral drug development. nih.govimjst.org

Efficacy Against Specific Viruses (e.g., SARS-CoV-2, Dengue Virus)

Research has specifically highlighted the potential of this compound derivatives against globally significant viruses like SARS-CoV-2 and Dengue virus.

SARS-CoV-2: A derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1), was synthesized from this compound hydrochloride and identified as a potential drug candidate against SARS-CoV-2. nih.govresearchgate.net Chloroquine, a well-known quinoline derivative, demonstrated an EC₅₀ of 1.13 μM in vitro against SARS-CoV-2 and was shown to block viral entry and transport within cells. nih.gov This highlights the potential of the quinoline scaffold in developing anti-SARS-CoV-2 agents.

Dengue Virus (DENV): Novel quinoline derivatives have demonstrated potent antiviral activity against Dengue virus serotype 2 (DENV2). nih.gov These compounds were found to inhibit the virus in the low micromolar range and appear to act at an early stage of the viral life cycle. nih.gov Their mechanism involves reducing the intracellular production of the viral envelope glycoprotein, which in turn decreases the yield of infectious virions. nih.gov

Table 2: Antiviral Activity of this compound Derivatives

| Virus | Derivative/Compound Class | Finding | Reference |

|---|---|---|---|

| SARS-CoV-2 | 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1) | Synthesized from this compound and identified as a potential antiviral candidate. | nih.govresearchgate.net |

| Dengue Virus Serotype 2 (DENV2) | Novel quinoline derivatives | Showed dose-dependent inhibition in the low micromolar range; act at an early stage of the virus life cycle. | nih.gov |

Other Biological Activities

Antioxidant Properties

Derivatives of this compound have demonstrated notable antioxidant properties. researchgate.netjmaterenvironsci.com The 8-hydroxyquinoline scaffold is a known iron chelator, a mechanism that contributes to its antioxidant effects. nih.gov By sequestering free iron, these compounds can prevent the generation of reactive hydroxyl radicals via the Fenton reaction, thus mitigating oxidative stress. nih.gov The antioxidant capacity of various synthesized derivatives has been confirmed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netjmaterenvironsci.com

Neuroprotective Effects

The 8-hydroxyquinoline moiety is a key component in the design of multifunctional compounds aimed at treating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov this compound often serves as a precursor for these neuroprotective agents. nih.govnih.govgoogle.com.na Bifunctional iron chelators have been developed by attaching the 8-hydroxyquinoline moiety to other neuroprotective groups. nih.gov Compounds such as 5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK 28) and 5-((prop-2-ynylamino)methyl)quinolin-8-ol (M30) have been shown to be both antioxidant and neuroprotective in animal experiments, underscoring the therapeutic potential of this chemical class in neurology. nih.gov

Anti-inflammatory Properties

Compounds containing the 8-hydroxyquinoline structure are reported to have anti-inflammatory activities. nih.govimjst.orgresearchgate.net The anti-inflammatory effects may be linked to the inhibition of DNA repair enzymes. ki.se For example, inhibiting the OGG1 DNA repair enzyme can prevent its binding to the promoter regions of pro-inflammatory genes, thereby suppressing the inflammatory response. ki.se The development of derivatives from this compound is therefore a promising strategy for creating new anti-inflammatory agents. nih.govresearchgate.net

Development of Prodrugs and Targeted Delivery Systems

The therapeutic potential of cytotoxic agents is often limited by their lack of selectivity for target cells, leading to damage to healthy tissues. To overcome this, researchers have focused on developing prodrugs and targeted delivery systems. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. nih.govnih.gov This approach aims to improve the delivery of a drug to its intended site of action, thereby enhancing efficacy and reducing systemic toxicity. nih.gov For potent cytotoxic compounds like derivatives of this compound, this strategy is particularly crucial. The primary goal is to mask the compound's cytotoxic activity until it reaches the unique microenvironment of the target tissue, such as a solid tumor. nih.govfrontiersin.org

One of the most explored strategies for derivatives of the this compound scaffold is the development of hypoxia-activated prodrugs (HAPs). nih.govresearchgate.net Solid tumors often contain regions of low oxygen concentration, known as hypoxia, which is a feature that distinguishes them from most healthy tissues. frontiersin.orgnih.gov This hypoxic environment can be exploited for targeted drug activation using bioreducible functional groups that are selectively metabolized by endogenous reductase enzymes under low-oxygen conditions. frontiersin.orgnih.govresearchgate.net

Hypoxia-Activated Prodrugs (HAPs)

Research has focused on creating HAPs that release a potent DNA alkylating agent derived from a quinoline scaffold, similar in function to this compound, specifically within the hypoxic tumor core. nih.govacs.org These prodrugs typically consist of three components: a hypoxia-activated "trigger" (like a nitroaromatic group), a linker, and the cytotoxic "effector" (the quinoline-based agent). researchgate.net The trigger undergoes one-electron reduction by reductases in hypoxic cells. In the presence of oxygen, this process is reversed, rendering the prodrug inactive in normal tissues. However, under hypoxia, further reduction occurs, leading to the release of the active cytotoxin. researchgate.net

Several types of triggers have been investigated for this purpose:

Nitroaromatics: Nitroaromatic compounds, such as 2-nitroimidazoles, are a well-studied class of hypoxia-selective triggers. nih.govresearchgate.net They can be reduced to form hydroxylamine (B1172632) intermediates, which then initiate the release of the active drug. nih.gov

N-oxides: Aromatic N-oxides are another promising class of triggers. They can be selectively reduced in hypoxic environments to release the parent amine drug. nih.gov

Metal Complexes: Transition metal complexes, particularly those involving Cobalt(III), have been developed as prodrugs for potent quinoline-based cytotoxins. The cobalt complex renders the cytotoxic ligand inactive. Under hypoxic conditions (or upon irradiation), the Co(III) is reduced to the more labile Co(II), which then releases the active DNA alkylating agent. acs.org

Studies on cobalt complexes with ligands derived from aza-pyrrolo[3,2-f]quinoline structures have shown significant promise. These complexes were considerably more stable and less toxic than the free effector molecule, demonstrating a 50- to 150-fold reduction in cytotoxicity in initial tests. acs.org Crucially, they exhibited substantial hypoxic cell selectivity, with the ratio of toxicity in oxic (normal oxygen) versus hypoxic cells ranging from 20 to 40. acs.org

Targeted Delivery Systems

Beyond hypoxia-activation, other targeted delivery strategies aim to deliver 8-hydroxyquinoline (8-HQ) derivatives to specific cellular targets or tissues. This often involves conjugating the 8-HQ moiety to another molecule that has a natural affinity for a particular biological target.

For instance, researchers have created hybrids of 8-hydroxyquinoline and melatonin (B1676174) to target processes relevant to Alzheimer's disease. frontiersin.org In one study, this compound was used as a starting material to synthesize novel melatonin-hydroxyquinoline hybrids. frontiersin.org These hybrid molecules were designed to combine the metal-chelating properties of the hydroxyquinoline core with the antioxidant capabilities of melatonin. Several of the synthesized compounds showed a good ability to mitigate oxidative stress and inhibit the aggregation of Aβ1-42 peptides, a key event in Alzheimer's pathology. frontiersin.org

Another approach involves modifying the 8-hydroxyquinoline scaffold to selectively target cancer-specific proteins. The compound MX-106, which is a derivative of 8-hydroxyquinoline, was developed to selectively suppress the expression of survivin, a protein that is highly expressed in many cancers and is associated with resistance to chemotherapy. nih.gov Structure-activity relationship studies confirmed that the 8-hydroxyquinoline moiety is essential for its anti-proliferative activities. nih.gov The synthesis of these complex derivatives often starts with a chloromethylation reaction on the quinoline ring, similar to the structure of this compound, to provide a reactive handle for further chemical modifications. nih.govmdpi.com

The table below summarizes some of the prodrug and targeted delivery strategies developed from the 8-hydroxyquinoline scaffold.

Interactive Data Table: Prodrug and Targeted Delivery Strategies for 8-Hydroxyquinoline Derivatives

| Strategy | Effector/Core Scaffold | Targeting Moiety/Trigger | Activation Mechanism/Target | Key Research Findings | Reference |

| Hypoxia-Activated Prodrug | DNA Alkylating Pyrrolo[3,2-f]quinoline | Cobalt(III) Cyclen Complex | Bioreduction in hypoxic tumor cells | Attenuated cytotoxicity (50-150 fold); significant hypoxic selectivity (20-40 fold). | acs.org |

| Hypoxia-Activated Prodrug | DNA Alkylating Agent | 2-Nitroimidazole | Enzymatic reduction under hypoxia | Nitroheterocyclic compounds are selectively activated in hypoxic environments. | nih.govresearchgate.net |

| Multi-target Hybrid | 8-Hydroxyquinoline | Melatonin | Oxidative stress and Aβ aggregation in Alzheimer's disease | Hybrids showed significant oxygen radical absorbance capacity and inhibited Aβ1-42 aggregation. | frontiersin.org |

| Targeted Protein Inhibition | 8-Hydroxyquinoline (MX-106 derivative) | 4-isopropylbenzyl and pyrrolidine (B122466) groups | Selective suppression of survivin expression in cancer cells | MX-106 suppresses in vivo tumor growth by inducing apoptosis through survivin inhibition. | nih.gov |

Materials Science Applications

Corrosion Inhibition

5-(Chloromethyl)quinolin-8-ol and its hydrochloride salt have been identified as effective corrosion inhibitors, particularly for protecting steel in aggressive acidic environments like hydrochloric acid (HCl). researchgate.netjmaterenvironsci.com The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acid. researchgate.net The presence of nitrogen and oxygen atoms, along with pi electrons in the quinoline (B57606) ring system, facilitates this adsorption process. jmaterenvironsci.com Studies have shown that its inhibition efficiency increases with higher concentrations, reaching up to 97% at a concentration of 10⁻³ M. researchgate.net

EIS measurements further confirm the formation of a protective film on the metal surface. researchgate.net The addition of the inhibitor to the corrosive solution leads to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). researchgate.net The higher Rct value signifies a slowing of the corrosion process due to the inhibitor's adsorption, while the lower Cdl value suggests the displacement of water molecules by the inhibitor molecules at the metal/solution interface. researchgate.net

Table 1: Electrochemical Parameters for Carbon Steel in 1.0 M HCl with this compound Hydrochloride (Cl-QH)

| Inhibitor Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) |

|---|---|---|---|---|

| 0 | 1153 | - | 45 | 110 |

| 10⁻⁶ | 242 | 79.0 | 160 | 75 |

| 10⁻⁵ | 127 | 89.0 | 350 | 50 |

| 10⁻⁴ | 69 | 94.0 | 700 | 35 |

| 10⁻³ | 35 | 97.0 | 1250 | 25 |

This table is generated based on data reported in electrochemical studies. researchgate.netresearchgate.net

The adsorption behavior of this compound on the steel surface is a critical aspect of its inhibitory function. Experimental data have shown that this adsorption process is well-described by the Langmuir adsorption isotherm. researchgate.netresearchgate.netdntb.gov.ua The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, with no interaction between the adsorbed molecules. Adherence to this model suggests that the inhibitor molecules are chemically adsorbed (chemisorption) onto the steel surface, involving the sharing or transfer of charge from the inhibitor molecules to the metal's vacant d-orbitals to form a coordinate bond. researchgate.netjmaterenvironsci.com

Polymeric Materials and Ionites

The reactive nature of the chloromethyl group makes this compound a valuable monomer for synthesizing specialized polymers. It can be used to create coordination polymers by reacting it with various metal ions. researchgate.net For instance, it serves as a precursor for synthesizing novel bis(oxine) bidentate ligands, which can then be polymerized with metal ions like Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.net

Furthermore, this compound is utilized in the production of ion-exchange resins, also known as ionites. Specifically, it has been used to create ionites based on polyolefins that are grafted with polystyrene, demonstrating its utility in modifying existing polymer structures to introduce metal-chelating functionalities. acs.org

Fluorescent Probes and Sensors

The 8-hydroxyquinoline (B1678124) scaffold is a well-known fluorophore that exhibits changes in its fluorescence properties upon chelation with metal ions. mdpi.com this compound acts as a key intermediate in the synthesis of more complex chemosensors. researchgate.net Its chloromethyl group provides a convenient site for linking the 8-hydroxyquinoline unit to other molecular structures to create highly selective and sensitive fluorescent probes. researchgate.netmdpi.com These sensors are designed to detect specific metal ions, such as Fe³⁺, through mechanisms like photo-induced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). mdpi.comresearchgate.net The synthesis is often straightforward, involving the condensation of this compound with various amines or other nucleophiles to yield the final sensor molecule. researchgate.netresearchgate.net

Analytical Methodologies for 5 Chloromethyl Quinolin 8 Ol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 5-(Chloromethyl)quinolin-8-ol and its derivatives, offering detailed insights into their atomic and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. jmaterenvironsci.comnih.govjmaterenvironsci.comarabjchem.orgrsc.org

In the ¹H NMR spectrum of this compound hydrochloride, the aromatic protons of the quinoline (B57606) ring typically appear as a series of multiplets in the range of δ 7.47-9.21 ppm. A characteristic singlet corresponding to the two protons of the chloromethyl group (CH₂-Cl) is observed around δ 5.31 ppm. jmaterenvironsci.com For derivatives where the chloro group has been substituted, the chemical shift of these methylene (B1212753) protons changes significantly. For instance, in 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, this signal appears as a singlet at δ 5.56 ppm. nih.gov The proton of the hydroxyl group (-OH) on the quinoline ring is also observable, often as a broad singlet. jmaterenvironsci.com

The ¹³C NMR spectrum provides complementary information. For 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, characteristic peaks are observed for the methylene carbon, the carbons of the quinoline ring, and the carbons of the imidazole (B134444) ring, confirming the successful synthesis of the derivative. nih.gov For example, the methylene carbon (CH₂) appears at approximately 46.88 ppm, while the carbons of the quinoline and imidazole rings resonate at various downfield shifts. nih.gov

Interactive Table: ¹H and ¹³C NMR Data for this compound and its Derivatives.

| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|---|

| This compound hydrochloride jmaterenvironsci.com | ¹H | DMSO-d₆ | 9.21-9.10 (m, 2H, aromatic), 7.47-8.09 (m, 3H, aromatic), 5.31 (s, 2H, CH₂-Cl) |

| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol nih.gov | ¹H | DMSO-d₆ | 9.93 (s, 1H, OH), 8.85 (dd, 1H, H-2 quinoline), 8.53 (dd, 1H, H-4 quinoline), 7.75 (s, 1H, H2-imidazole), 7.58 (t, 1H, H-3 quinoline), 7.36 (d, 1H, H-6 quinoline), 7.10 (d, 1H, H4-imidazole), 7.05 (d, 1H, H7-quinoline), 6.84 (d, 1H, H4-imidazole), 5.56 (s, 2H, CH₂) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The IR spectrum of this compound hydrochloride displays characteristic absorption bands. jmaterenvironsci.com A broad band in the region of 1410-1330 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group. jmaterenvironsci.com The C-H stretching vibrations of the aromatic ring are observed between 2850 and 3000 cm⁻¹. jmaterenvironsci.com The C=C stretching vibrations of the aromatic system typically appear around 1600 cm⁻¹. jmaterenvironsci.com A key absorption for the chloromethyl group (CH₂-Cl) is found in the range of 1470-1490 cm⁻¹. jmaterenvironsci.com In the hydrochloride salt, a broad band around 3219 cm⁻¹ can be assigned to the N-H⁺ stretching. jmaterenvironsci.com

When this compound undergoes derivatization, changes in the IR spectrum can confirm the chemical transformation. For example, in the synthesis of metal complexes, shifts in the characteristic bands of the quinolin-8-ol ligand indicate coordination to the metal ion. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound hydrochloride. jmaterenvironsci.com

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H⁺ stretch | 3219 |

| C-H stretch (aromatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1600 |

| CH₂-Cl | 1470 - 1490 |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for these compounds.

For instance, the ESI-MS of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol shows a molecular ion peak [M+H]⁺ at m/z 226.1 and a sodium adduct peak [M+Na]⁺ at m/z 248.4, confirming the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, which can be used to confirm the elemental formula of the molecule. For example, HRMS of azo-quinoline derivatives of this compound has been used to confirm their molecular ion peaks and fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound and its derivatives. najah.edu The UV-Vis spectrum of these compounds is characterized by absorption bands in the ultraviolet and visible regions, arising from π→π* and n→π* transitions within the quinoline ring system.

For example, the experimental UV-Vis spectrum of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol in a DMSO solution exhibits an intense band with a maximum at 238 nm and a less intense, broader band at 328 nm. nih.gov The formation of metal complexes with derivatives of this compound can be monitored by UV-Vis spectroscopy, as the coordination of the metal ion often leads to shifts in the absorption maxima. najah.edunih.gov

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional molecular structure of crystalline compounds. This method has been applied to derivatives of this compound to establish their precise bond lengths, bond angles, and crystal packing arrangements.

For example, the crystal structure of 5-(chloromethyl)quinolin-8-yl acetate (B1210297), a derivative of this compound, was determined by X-ray diffraction. iucr.org The analysis revealed that the compound crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit. The study provided detailed information about the dihedral angles between the quinoline ring and the acetate group, as well as the torsion angles of the chloromethyl group. iucr.org Similarly, the crystal structure of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol has also been elucidated, providing valuable insights into its solid-state conformation. nih.gov

Chromatographic Techniques

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. Column chromatography and thin-layer chromatography (TLC) are routinely used to isolate and purify these compounds from reaction mixtures. jmaterenvironsci.comnih.govjmaterenvironsci.com

Silica (B1680970) gel is a common stationary phase for column chromatography, with solvent systems such as hexane/acetone (B3395972) or hexane/ethyl acetate used as the mobile phase to elute the desired product. jmaterenvironsci.comnih.gov The progress of the purification is often monitored by TLC, where the separated components are visualized under UV light. jmaterenvironsci.comjmaterenvironsci.com High-performance liquid chromatography (HPLC) can be employed for the quantitative analysis and purity assessment of the final products. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions involving this compound and for the preliminary identification of its derivatives. It is a simple, rapid, and cost-effective method that provides valuable information about the components of a mixture.

In the synthesis of various derivatives, TLC is employed to track the conversion of starting materials to products. For instance, during the synthesis of 5-((4-alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives from 5-(chloromethyl)-8-hydroxyquinoline hydrochloride, the reaction progress is monitored by TLC. jmaterenvironsci.com The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. jmaterenvironsci.com Visualization of the spots on the TLC plates, which are typically silica gel 60 F254 plates, is achieved under UV light at 254 nm. jmaterenvironsci.comjmaterenvironsci.com

The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. It is dependent on the specific mobile phase used. For instance, the Rƒ value for 5-chloromethyl-8-hydroxyquinoline hydrochloride was reported as 0.52 in a mobile phase of n-hexane/acetone (4/6). jmaterenvironsci.com In another study, the Rƒ value for a derivative was 0.63 using a mobile phase of chloroform (B151607), methanol, and ammonia (B1221849) (8:2:0.5).

The following table summarizes the Rƒ values reported for this compound and some of its derivatives under different TLC conditions:

| Compound | Mobile Phase | Rƒ Value | Reference |

| 5-Chloromethyl-8-hydroxyquinoline hydrochloride | n-hexane/acetone (4/6) | 0.52 | jmaterenvironsci.com |

| 5-((4-phenylpiperazin-1-yl) methyl) quinolin-8-ol (PPMQ) | n-hexane/acetone (4/6) | 0.25 | jmaterenvironsci.com |

| 5-((4-benzo- jmaterenvironsci.com-dioxo-5-ylmethyl) piperazinyl) methylquinolin-8-ol (BPMQ) | n-hexane/acetone (4/6) | 0.4 | jmaterenvironsci.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound and its derivatives. nih.govevitachem.com While specific HPLC methods for the parent compound are not extensively detailed in the provided context, the application of HPLC for its derivatives, particularly in pharmacokinetic studies, highlights its importance. nih.gov

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), a halogenated derivative of 8-hydroxyquinoline (B1678124), in rat plasma and urine. nih.gov This method utilized an ultra-high-performance liquid chromatography (UHPLC) system with a C18 column and a gradient mobile phase of 0.1% formic acid in acetonitrile (B52724) and water. nih.gov

Although detailed HPLC parameters for this compound itself are not provided in the search results, the methodology for related compounds suggests that a reverse-phase HPLC method would be suitable for its analysis. The purity of a derivative, this compound hydrochloride, was determined to be 99.6% by HPLC, with a retention time of 8.8 minutes, though the specific conditions were not mentioned. frontiersin.org

The development of HPLC methods is crucial for assessing the purity of synthesized compounds and for studying their behavior in biological systems. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of newly synthesized derivatives of this compound, providing experimental evidence for their proposed chemical formulas. najah.eduresearchgate.netresearchgate.net

In the synthesis of various derivatives, the calculated elemental composition (in terms of percentage of carbon, hydrogen, and nitrogen) is compared with the values found through experimental analysis. For example, in the characterization of 5-(N-morpholinomethyl)-8-hydroxyquinoline (MMQ), the calculated percentages of C, H, and N were found to be consistent with the experimentally determined values, thus confirming the predicted structure. imjst.org

The following table provides an example of the elemental analysis data for a derivative of this compound:

| Compound | Element | Calculated (%) | Found (%) | Reference |

| 5-(N-morpholinomethyl)-8-hydroxyquinoline (MMQ) | C | 68.83 | 68.8 | imjst.org |

| H | 6.60 | 6.6 | imjst.org | |

| N | 11.47 | 11.4 | imjst.org |

This close agreement between the calculated and found values provides strong evidence for the successful synthesis of the target compound. Elemental analysis is often used in conjunction with other spectroscopic methods, such as NMR and IR, to fully elucidate the structure of the synthesized molecules. najah.eduresearchgate.netresearchgate.net

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The structural framework of 5-(chloromethyl)quinolin-8-ol is a prime candidate for the design and synthesis of new derivatives with improved biological efficacy. Researchers have successfully used this compound as a precursor to create molecules with antibacterial, antifungal, and anticancer properties. isca.mejmaterenvironsci.com

Future synthetic strategies could focus on:

Substitution Reactions: The chloromethyl group is an excellent electrophilic site for nucleophilic substitution. A variety of nucleophiles, such as amines, thiols, and alcohols, can be introduced to create a library of new compounds. For instance, reacting this compound with different substituted piperazines has yielded derivatives with significant antibacterial activity. researchgate.net Similarly, reaction with thioethanol has produced novel sulfur-containing quinolinols. iucr.org

Mannich Reactions: The 8-hydroxyquinoline (B1678124) core can undergo Mannich reactions with formaldehyde (B43269) and various amines to introduce aminoalkyl groups, a common strategy for developing pharmacologically active molecules. mdpi.com

Hybrid Molecules: Synthesizing hybrid molecules that combine the this compound scaffold with other known pharmacophores is a promising approach. For example, derivatives have been prepared by linking it to cinnamic or hydroxycinnamic acids, aiming for multi-target agents for conditions like Alzheimer's disease. nih.gov

A study by El Faydy et al. demonstrated the synthesis of several derivatives from this compound and their subsequent evaluation for antibacterial and antioxidant properties. The synthetic versatility allows for the creation of compounds with varied electronic and steric properties, which can be tuned to enhance specific biological activities. jmaterenvironsci.com

| Derivative Class | Synthetic Precursor(s) | Observed Bioactivity | Reference |

|---|---|---|---|

| 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol | This compound, Substituted Piperazines | Antibacterial | researchgate.net |

| 5,5',5''-(Nitrilotris(methylene))tris(quinolin-8-ol) | This compound, 5-Aminomethyl-8-hydroxyquinoline | Antibacterial, Antioxidant | jmaterenvironsci.com |

| 5-Azidomethyl-8-hydroxyquinoline | This compound, Sodium Azide (B81097) | Antibacterial | jmaterenvironsci.com |

| 5-{[(2-Hydroxyethyl)sulfanyl]methyl}quinolin-8-ol | This compound, Thioethanol | Anticorrosion | iucr.org |

| 5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol | This compound, 1H-Imidazole | Potential Antiviral (SARS-CoV-2) | nih.gov |

In-depth Mechanistic Studies of Biological Activities

While many derivatives of this compound exhibit promising bioactivity, the precise mechanisms of action often remain to be fully elucidated. The parent 8-hydroxyquinoline scaffold is known to exert its effects through various pathways, including metal chelation, which can disrupt essential metallic cofactors in enzymes. researchgate.net Halogenated 8-hydroxyquinolines, for instance, have shown potent antituberculosis activity, though their exact mechanisms are still under investigation. nih.gov

Future research should employ a range of biochemical and molecular biology techniques to unravel how these compounds work at a cellular level. Key areas for investigation include:

Enzyme Inhibition: Identifying specific enzymes that are targeted by these derivatives.

Metal Ion Homeostasis: Investigating the role of metal chelation (e.g., with iron, copper, or zinc) in the compound's biological effects and its potential to disrupt microbial or cancer cell metabolism.

Cellular Pathways: Determining the signaling pathways affected by these compounds, which could lead to effects like apoptosis in cancer cells or inhibition of bacterial growth.

For example, a derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, was synthesized and studied as a potential antiviral agent against SARS-CoV-2, with molecular docking studies suggesting possible interactions with viral proteins. nih.gov Such computational approaches, combined with experimental validation, are crucial for mechanistic insights.

Development of Structure-Activity Relationship Models for Optimization

To guide the rational design of more potent and selective derivatives, the development of Quantitative Structure-Activity Relationship (QSAR) models is essential. QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity.

By analyzing a series of derivatives, researchers can identify key structural features that influence efficacy. Important molecular descriptors in QSAR models often include:

Hydrophobicity (log P): Affects how a molecule partitions between lipids and water, influencing its ability to cross cell membranes.

Electronic Parameters (pKa, Hammett constants): Describe the electron-donating or -withdrawing nature of substituents, which can affect binding to biological targets.

Steric Parameters (Molar Refractivity, Molecular Weight): Relate to the size and shape of the molecule, which is critical for fitting into the active site of a receptor or enzyme. nih.gov

A QSAR study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque found that smaller steric contributions from the substituent at the 5-position, combined with lipophilic and electron-withdrawing properties, enhanced activity. nih.gov Applying such systematic QSAR analyses to libraries of this compound derivatives will accelerate the optimization process, allowing for the prediction of the activity of new compounds before their synthesis. dergipark.org.trresearchgate.net

Exploration of New Material Science Applications

Beyond its biological potential, the 8-hydroxyquinoline scaffold is well-known in material science, particularly for its role in coordination chemistry and the formation of metal complexes with interesting photoluminescent properties. isca.me Derivatives are used in applications such as organic light-emitting diodes (OLEDs).

The reactivity of the chloromethyl group in this compound opens avenues for its incorporation into larger molecular architectures or polymers. Future research could explore:

Synthesis of Coordination Polymers: Using the derivative as a ligand to create novel coordination polymers with unique magnetic, optical, or catalytic properties.

Development of Chemosensors: Functionalizing the scaffold to create sensors capable of selectively detecting specific metal ions through changes in fluorescence or color.

Anticorrosion Agents: The quinoline (B57606) nucleus and its derivatives have been investigated as corrosion inhibitors for metals. Studies on derivatives like 5-((4-methylpiperazinyl)-methylquinolin-8-ol) have shown promising performance in protecting carbon steel from acid corrosion. researchgate.net

Clinical Translation Potential of this compound Derivatives